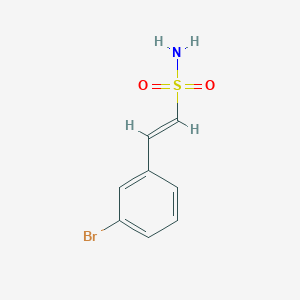

2-(3-Bromophenyl)ethene-1-sulfonamide

Description

Significance of Sulfonamide Functional Groups in Organic Synthesis and Medicinal Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH₂), is a cornerstone in the development of a wide array of organic compounds. frontiersrj.com Its prevalence in medicinal chemistry is particularly noteworthy, with sulfonamide-containing molecules exhibiting a broad spectrum of pharmacological activities. These include antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. frontiersrj.combioline.org.brresearchgate.netresearchgate.net The structural rigidity and the ability of the sulfonamide group to participate in hydrogen bonding make it a valuable pharmacophore in drug design. frontiersrj.com In organic synthesis, the sulfonamide group is recognized for its stability and its capacity to act as a directing group or a protective group for amines. researchgate.net

The initial discovery of sulfonamide antibacterial agents, known as sulfa drugs, in the 1930s marked a turning point in medicine and spurred extensive research into this class of compounds. researchgate.net This historical context underscores the enduring importance of the sulfonamide moiety in the quest for new and effective therapeutic agents. researchgate.net

Overview of Vinylic Sulfonamides (Ethenesulfonamides) as Key Building Blocks

Vinylic sulfonamides, or ethenesulfonamides, are a subclass of sulfonamides that feature the sulfonamide group attached to a carbon-carbon double bond. This structural arrangement imparts unique reactivity and makes them valuable intermediates in organic synthesis. They can participate in a variety of chemical transformations, including cycloadditions, Michael additions, and cross-coupling reactions, allowing for the construction of complex molecular architectures.

The ethenesulfonamide (B1200577) scaffold consists of a vinyl group (-CH=CH₂) directly bonded to the sulfur atom of the sulfonamide moiety. This creates an electron-deficient double bond, making it susceptible to nucleophilic attack. The geometry of the double bond (E or Z) can influence the stereochemical outcome of reactions. The physical and chemical properties of ethenesulfonamides can be readily tuned by introducing various substituents on the nitrogen atom or the vinyl group.

Research into ethenesulfonamide derivatives has been driven by their potential as bioactive molecules. Early studies focused on their synthesis and basic reactivity. Over time, the focus has shifted towards their application in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists. The development of novel synthetic methodologies has further expanded the accessibility and diversity of ethenesulfonamide derivatives available for investigation.

Contextualization of 2-(3-Bromophenyl)ethene-1-sulfonamide within Aryl Ethenesulfonamide Chemistry

This compound belongs to the family of aryl ethenesulfonamides, where an aryl group is attached to the vinyl moiety. The presence of the 3-bromophenyl group is significant. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the synthesis of a diverse library of derivatives from a single precursor. The position of the bromine atom on the phenyl ring (meta) influences the electronic properties and the steric environment of the molecule, which can in turn affect its reactivity and biological activity. The investigation of bromo-substituted vinyl sulfonamides is of interest due to the known impact of halogenation on the pharmacological profiles of drug candidates. nih.gov

Research Objectives and Scope for this compound Studies

While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural features suggest several potential research directions. A primary objective would be to explore its utility as a versatile building block in organic synthesis. This would involve investigating its reactivity in various chemical transformations to generate novel and structurally complex molecules.

Another key research area would be the evaluation of its potential biological activity. Based on the known pharmacological properties of related aryl ethenesulfonamides and other bromo-substituted compounds, studies could focus on screening this compound and its derivatives for various therapeutic targets. This could include, but is not limited to, anticancer, anti-inflammatory, or antimicrobial activities. The scope of such research would likely involve the synthesis of a focused library of analogues to establish structure-activity relationships (SAR).

Detailed Research Findings

Currently, detailed experimental research findings specifically for this compound are limited. However, general synthetic methods for E-aryl ethenesulfonamides have been reported, which could be applied to this specific compound. One such efficient method involves a one-pot, two-step procedure starting from 1-hydroxy-1-arylalkanes. acs.orgacs.orgnih.gov This process involves the reaction of the corresponding alcohol with thionyl chloride, followed by treatment with an amine. acs.org

The table below summarizes the basic chemical data for the target compound.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 1158113-75-7 | acs.org |

| Molecular Formula | C₈H₈BrNO₂S | acs.org |

| Molecular Weight | 262.13 g/mol | acs.org |

| SMILES | C1=CC(=CC(=C1)Br)C=CS(=O)(=O)N | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(3-bromophenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H,(H2,10,11,12)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNBUUMILFODSH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 3 Bromophenyl Ethene 1 Sulfonamide

Reactivity of the Ethene Moiety

The vinyl group in 2-(3-bromophenyl)ethene-1-sulfonamide is not a simple alkene. It is directly attached to a powerful electron-withdrawing sulfonyl group (-SO₂-), which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This activation is central to its participation in a range of addition and cycloaddition reactions.

The primary mode of reaction for the ethene moiety in this class of compounds is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated system. wikipedia.org Vinylsulfonamides are potent Michael acceptors due to the stabilization of the resulting carbanionic intermediate by the adjacent sulfonyl group. nih.govnih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.org

The general mechanism involves the attack of a Michael donor (nucleophile) on the β-carbon of the vinylsulfonamide, followed by protonation to yield the final adduct. wikipedia.org A wide array of nucleophiles, including thiols, amines, and stabilized carbanions, can participate in this reaction. wikipedia.orgnih.govresearchgate.net Vinylsulfonamides have been shown to be more reactive Michael acceptors than analogous vinyl sulfones and acrylamides, a trait attributed to the electronic effects of the linked nitrogen atom and the orbital overlap with the sulfur atom. nih.gov The reaction is highly efficient for forming diverse molecular architectures. researchgate.net

Table 1: Representative Michael Addition Reactions with Vinylsulfonamides

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type | Reference |

|---|---|---|---|

| Thiol (e.g., R-SH) | Arylethenesulfonamide | Thioether Adduct | nih.govresearchgate.net |

| Amine (e.g., R₂-NH) | Arylethenesulfonamide | Amino Adduct | nih.govresearchgate.net |

| Malonate Ester | Arylethenesulfonamide | 1,5-Dicarbonyl Compound | wikipedia.org |

Vinylsulfonamides can function as dienophiles ("diene-loving") in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and the dienophile (the 2π-electron component) to form a six-membered ring, typically a cyclohexene (B86901) derivative. wikipedia.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org Therefore, the sulfonyl group in this compound makes it an activated dienophile, capable of reacting with electron-rich dienes to construct complex cyclic systems. masterorganicchemistry.com These reactions are highly stereospecific and provide a powerful method for ring formation with predictable regio- and stereochemical outcomes. wikipedia.orgnih.gov While thermal conditions are common, Lewis acids can be used to promote sluggish reactions and control selectivity. nih.gov The reaction proceeds through a cyclic transition state, leading to the simultaneous formation of two new sigma bonds. wikipedia.org

Table 2: Representative Diels-Alder Reaction with a Vinylsulfonamide Dienophile

| Diene | Dienophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Cyclopentadiene | 2-Arylethene-1-sulfonamide | Bicyclic Sulfonamide Adduct | [4+2] Cycloaddition | wikipedia.orgresearchgate.net |

The electronic nature of the vinylsulfonamide double bond overwhelmingly favors nucleophilic addition over electrophilic addition. The strong electron-withdrawing effect of the sulfonyl group creates a partial positive charge on the β-carbon, making it an electrophilic center that readily accepts electron pairs from nucleophiles. dalalinstitute.com This is the fundamental principle behind its reactivity in Michael additions. researchgate.net The attack by a nucleophile breaks the π-bond, forming a new single bond and an intermediate carbanion stabilized by the sulfonyl group. dalalinstitute.com

Conversely, the double bond is electron-deficient and thus deactivated towards attack by electrophiles. dalalinstitute.comwordpress.com Unlike typical alkenes, which are electron-rich and readily undergo electrophilic addition, the vinylsulfonamide system resists reactions with electrophilic reagents like H⁺ or Br⁺ at the double bond because the initial step would require the formation of an unstable, electron-deficient carbocation adjacent to an already electron-withdrawing group. wordpress.com Therefore, the dominant reaction pathway for the ethene moiety is nucleophilic conjugate addition. dalalinstitute.com

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group with its own distinct reactivity, primarily centered on the acidic proton and the hydrogen-bonding capabilities of its atoms. nih.govresearchgate.net

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. This allows for its deprotonation by a suitable base (e.g., LiH, NaH, Cs₂CO₃) to form a resonance-stabilized N-anion. rsc.orgnih.gov This resulting anion is a potent nucleophile and can readily react with various electrophiles.

N-Alkylation: Reaction of the sulfonamide anion with alkyl halides or other alkylating agents results in the formation of N-alkylated sulfonamides. nih.govorganic-chemistry.org This transformation is a common strategy for modifying the structure and properties of sulfonamide-containing molecules. rsc.org Catalytic methods using alcohols as green alkylating agents have also been developed. organic-chemistry.org

N-Acylation: Similarly, reaction with acylating agents such as acyl chlorides or anhydrides yields N-acylsulfonamides. researchgate.net These reactions can be catalyzed by various reagents, including bismuth salts, under mild conditions. researchgate.net N-acylsulfonamides are themselves important functional groups and synthetic intermediates. acs.org

Table 3: N-Functionalization of the Sulfonamide Group

| Reaction Type | Reagent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Bromide (R-Br) | LiH, NaH | N-Alkyl Sulfonamide | nih.govorganic-chemistry.org |

| N-Alkylation | Alcohol (R-OH) | Mn(I) or Ir(III) Catalyst | N-Alkyl Sulfonamide | rsc.orgorganic-chemistry.org |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., NaHCO₃) | N-Acyl Sulfonamide | researchgate.net |

| N-Arylation | o-Silylaryl triflate | CsF | N-Aryl Sulfonamide | acs.org |

The sulfonamide group is a superb participant in hydrogen bonding, a critical non-covalent interaction that governs molecular recognition and crystal packing. nih.gov It functions as both a hydrogen bond donor and a hydrogen bond acceptor. researchgate.net

Hydrogen Bond Donor: The N-H proton is a strong hydrogen bond donor. researchgate.net

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors due to the highly polar nature of the S=O bonds. researchgate.netcam.ac.uk

This dual functionality allows sulfonamides to form extensive intermolecular hydrogen-bonding networks in the solid state. acs.org Common motifs include dimers and one-dimensional chains (catemers), where the N-H of one molecule donates to a sulfonyl oxygen of a neighboring molecule. acs.orgresearchgate.net These interactions are often stronger than other non-covalent forces and play a crucial role in determining the crystal structure and physicochemical properties of the compound. nih.gov The specific pattern of hydrogen bonding can vary even between closely related molecules or different polymorphic forms. nih.gov

Reactivity of the Bromophenyl Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is the most versatile handle for synthetic modification of the molecule. Its reactivity is dominated by transition-metal-catalyzed processes, particularly those involving palladium.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. wikipedia.orgwikipedia.org The aryl bromide in this compound serves as a classic electrophilic partner in these reactions.

Heck Reaction: The Mizoroki-Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds via oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by alkene insertion and subsequent beta-hydride elimination to yield the substituted alkene product. libretexts.org This reaction offers a direct method for extending the carbon framework of the molecule.

| Alkene Coupling Partner | Potential Product Structure | Reaction Name |

|---|---|---|

| Styrene (B11656) | 2-(3-Styrylphenyl)ethene-1-sulfonamide | Heck Reaction |

| n-Butyl acrylate | Butyl 3-(3-(2-(sulfamoyl)vinyl)phenyl)acrylate | Heck Reaction |

| 1-Octene | 2-(3-(Oct-1-en-1-yl)phenyl)ethene-1-sulfonamide | Heck Reaction |

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for constructing aryl-alkyne bonds. libretexts.org The process involves a palladium catalytic cycle, similar to the Heck reaction, and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.org This pathway allows for the introduction of linear, sp-hybridized carbon fragments onto the phenyl ring.

| Alkyne Coupling Partner | Potential Product Structure | Reaction Name |

|---|---|---|

| Phenylacetylene | 2-(3-(Phenylethynyl)phenyl)ethene-1-sulfonamide | Sonogashira Reaction |

| Ethynyltrimethylsilane | 2-(3-((Trimethylsilyl)ethynyl)phenyl)ethene-1-sulfonamide | Sonogashira Reaction |

| 1-Heptyne | 2-(3-(Hept-1-yn-1-yl)phenyl)ethene-1-sulfonamide | Sonogashira Reaction |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. organic-chemistry.orgyoutube.com The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including anilines, alkylamines, and heterocycles, under relatively mild conditions. nih.govnih.gov This provides a direct route to synthesize aniline (B41778) derivatives from the parent aryl bromide.

| Amine Coupling Partner | Potential Product Structure | Reaction Name |

|---|---|---|

| Aniline | 2-(3-(Phenylamino)phenyl)ethene-1-sulfonamide | Buchwald-Hartwig Amination |

| Morpholine | 2-(3-Morpholinophenyl)ethene-1-sulfonamide | Buchwald-Hartwig Amination |

| n-Butylamine | 2-(3-(Butylamino)phenyl)ethene-1-sulfonamide | Buchwald-Hartwig Amination |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. chemistrysteps.com Unlike SN1 and SN2 reactions, the SNAr mechanism involves two steps: addition of the nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org

For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (the bromine atom). libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.com

In this compound, the ethenesulfonamide (B1200577) group is electron-withdrawing; however, it is positioned meta to the bromine atom and is not considered a sufficiently powerful activating group to facilitate SNAr under standard conditions. Therefore, for SNAr to be a viable transformation pathway, the introduction of additional, strongly activating EWGs onto the phenyl ring, specifically at the ortho or para positions relative to the bromine, would be required.

| Hypothetical Activated Substrate | Nucleophile | Potential Product | Reaction Name |

|---|---|---|---|

| 2-(3-Bromo-4-nitrophenyl)ethene-1-sulfonamide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(3-Methoxy-4-nitrophenyl)ethene-1-sulfonamide | SNAr |

| 2-(5-Bromo-2-nitrophenyl)ethene-1-sulfonamide | Ammonia (B1221849) (NH₃) | 2-(5-Amino-2-nitrophenyl)ethene-1-sulfonamide | SNAr |

| 2-(3-Bromo-4-cyanophenyl)ethene-1-sulfonamide | Sodium thiophenoxide (NaSPh) | 2-(3-(Phenylthio)-4-cyanophenyl)ethene-1-sulfonamide | SNAr |

Functional Group Interconversions and Derivatization Strategies

Beyond modifications at the bromophenyl site, the vinyl sulfonamide portion of the molecule offers additional opportunities for derivatization. These strategies allow for the fine-tuning of the molecule's properties by altering the peripheral functional groups. fiveable.me

The vinyl sulfonamide moiety is a known Michael acceptor, making the terminal vinyl carbon susceptible to conjugate addition by soft nucleophiles. nih.govnih.gov This reactivity is analogous to that of acrylamides, which are common electrophilic "warheads" in covalent inhibitor design. rsc.org Additionally, the primary sulfonamide (-SO₂NH₂) provides a site for further functionalization, such as N-alkylation or N-acylation, to generate a library of related compounds.

| Reacting Functional Group | Reagent/Condition | Transformation Type | Potential Product |

|---|---|---|---|

| Vinyl Group (C=C) | Thiol (e.g., Cysteine) | Michael Addition | Thioether adduct |

| Sulfonamide (-SO₂NH₂) | Alkyl halide (e.g., CH₃I), Base | N-Alkylation | N-alkyl sulfonamide |

| Sulfonamide (-SO₂NH₂) | Acyl chloride (e.g., Acetyl chloride), Base | N-Acylation | N-acyl sulfonamide |

| Vinyl Group (C=C) | H₂, Pd/C | Hydrogenation | 2-(3-Bromophenyl)ethane-1-sulfonamide |

Structural Characterization and Spectroscopic Analysis of 2 3 Bromophenyl Ethene 1 Sulfonamide

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework, functional groups, and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Bromophenyl)ethene-1-sulfonamide is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and sulfonamide protons. The protons on the 3-bromophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two vinylic protons of the ethene group would likely appear as doublets, with their coupling constant indicating the stereochemistry (cis or trans) of the double bond. The protons of the sulfonamide (-SO₂NH₂) group would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.orgamazonaws.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the 3-bromophenyl ring will resonate in the aromatic region (δ 110-140 ppm), with the carbon atom attached to the bromine atom showing a characteristic chemical shift. rsc.org The two sp² hybridized carbons of the ethene bridge will also appear in a predictable region of the spectrum. The presence of the sulfonamide group will influence the chemical shifts of the adjacent carbon atoms. researchgate.net

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the phenyl ring and the ethene moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a definitive assignment of the carbon skeleton. rsc.orgorganicchemistrydata.org

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.80 | m | 4H |

| Vinylic-H | 6.50 - 7.50 | d, d | 2H |

| NH₂ | 5.0 - 6.0 | br s | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C | ~138 |

| Vinylic C | 120 - 140 |

Mass Spectrometry (MS/HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS/HRMS: For this compound (C₈H₈BrNO₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. mdpi.com The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the MS/MS spectrum would offer further structural information, likely showing the loss of the sulfonamide group or cleavage of the ethene bridge.

Predicted Mass Spectrometry Data:

| Technique | Predicted Value |

| Molecular Formula | C₈H₈BrNO₂S |

| Molecular Weight | 262.13 g/mol biosynth.com |

| HRMS (ESI) [M+H]⁺ | Calculated: 262.9566, Found: (Predicted) ~262.956x |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O bonds, the C=C bonds of the aromatic ring and the ethene bridge, and the C-Br bond. nih.govresearchgate.net The symmetric and asymmetric stretching vibrations of the S=O group in the sulfonamide are particularly strong and appear in a characteristic region of the spectrum. researchgate.net

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=C Stretch (Vinylic) | ~1640 |

| S=O Stretch (Sulfonamide) | 1300 - 1350 (asymmetric), 1150 - 1180 (symmetric) |

| C-Br Stretch | 500 - 600 |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Predicted UV-Visible Absorption Data:

| Parameter | Predicted Value |

| λmax (in Ethanol) | ~250 - 280 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This would definitively establish the stereochemistry of the ethene double bond (E or Z configuration) and the conformation of the molecule in the solid state. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which can influence the physical properties of the compound. researchgate.net

Conformational Analysis and Stereochemical Assignment

The conformational flexibility of this compound primarily arises from rotation around the single bonds connecting the phenyl ring to the ethene group and the ethene group to the sulfonamide moiety.

Computational modeling, in conjunction with experimental NMR data (e.g., NOE experiments), could be used to investigate the preferred conformations in solution. The stereochemistry of the double bond (E/Z isomerism) is a key structural feature. The coupling constant between the vinylic protons in the ¹H NMR spectrum would provide strong evidence for the predominant isomer. A larger coupling constant (typically > 12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically < 12 Hz) suggests a cis (Z) configuration.

Computational and Theoretical Studies on 2 3 Bromophenyl Ethene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods provide detailed information about electronic structure, molecular geometry, and vibrational frequencies.

The electronic properties of a molecule are key to understanding its reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

For 2-(3-Bromophenyl)ethene-1-sulfonamide, the HOMO is expected to be localized primarily on the electron-rich bromophenyl and ethene moieties, which can act as electron donors. Conversely, the LUMO is likely centered around the electron-withdrawing sulfonamide group (-SO₂NH₂). Theoretical calculations for similar sulfonamide derivatives show that such compounds possess significant HOMO-LUMO gaps, indicating a stable but reactive nature. nih.gov

Table 1: Representative Theoretical Electronic Properties of Sulfonamide Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.8 eV nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 to -3.7 eV nih.gov |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 2.6 to 3.1 eV nih.gov |

| Electronegativity (χ) | Tendency to attract electrons | High |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate |

Note: These values are representative based on published data for structurally related sulfonamides and provide an estimation for this compound.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution across a molecule. researchgate.netunair.ac.id It maps regions of electrostatic potential onto the molecule's electron density surface.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the sulfonamide group.

Blue regions (positive potential) denote areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the sulfonamide's amine group (NH₂).

Green regions represent neutral potential.

The MEP map for this compound would clearly illustrate the electron-withdrawing effect of the sulfonamide group and the distinct electronic environments of the aromatic ring and vinyl bridge.

Before electronic or vibrational properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule. researchgate.netresearchgate.net Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311+G**) are commonly used to achieve this. nih.gov

For a flexible molecule like this compound, multiple low-energy conformations may exist due to rotation around single bonds, such as the C-S and C-C bonds. Conformational analysis involves mapping the potential energy surface as a function of these rotational angles (dihedrals). sapub.org Studies on the parent vinylsulfonamide (CH₂CHSO₂NH₂) have shown that the molecule predominantly exists in a gauche-syn conformation, where the vinyl group is nearly eclipsed with one of the S=O bonds. nih.gov A similar conformational preference, influenced by steric hindrance and electronic interactions between the bulky bromophenyl group and the sulfonamide moiety, would be expected for this compound. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. tandfonline.com These simulations are highly valuable for assigning the vibrational modes observed in experimental spectra. tandfonline.com By calculating the vibrational frequencies and their corresponding intensities, each peak in an experimental spectrum can be attributed to a specific molecular motion, such as stretching, bending, or wagging of bonds. nih.govkau.edu.sa

For this compound, key vibrational modes can be predicted. Studies on other sulfonamides have shown that semi-empirical and DFT methods can accurately predict the frequencies for the most important functional groups. researchgate.nettandfonline.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Vinyl) | Stretching | 1620 - 1650 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1310 - 1340 tandfonline.com |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1140 - 1190 tandfonline.com |

| C-S (Sulfonamide) | Stretching | 840 - 940 mdpi.com |

| C-Br (Aromatic) | Stretching | 500 - 600 |

Note: Calculated frequencies are often systematically scaled to achieve better agreement with experimental data.

Reaction Mechanism Studies

Theoretical chemistry is also employed to investigate the pathways of chemical reactions, providing insights into their feasibility, kinetics, and selectivity. This is particularly relevant for understanding the synthesis and potential biological interactions of this compound, which can participate in reactions like the Heck reaction or Michael additions. nih.govenamine.net

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). Computational modeling allows for the localization of this TS structure and the calculation of its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, in a palladium-catalyzed Heck reaction used to synthesize styryl sulfonamides, the mechanism involves several steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the vinyl group, and finally, β-hydride elimination to release the product. organic-chemistry.orglibretexts.org Each of these steps has its own transition state and energy barrier. Theoretical studies can model this entire catalytic cycle, identifying the rate-determining step and providing a detailed energy profile of the reaction. uniurb.it Such analyses are crucial for optimizing reaction conditions, such as catalyst choice and temperature, to improve yield and selectivity. mdpi.com

The solvent in which a reaction is conducted can dramatically influence its rate and even alter its mechanism. iupac.org Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium with a specific dielectric constant) or explicitly (by including individual solvent molecules in the calculation).

Reactions that involve the formation of charged intermediates or transition states are particularly sensitive to solvent polarity. iupac.org For instance, in cycloaddition reactions, a polar solvent can stabilize a polar transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. psu.edu Conversely, for reactions where charge is dispersed in the transition state, a nonpolar solvent might be more favorable. Theoretical studies on the reactions of this compound could predict how changing the solvent from a nonpolar one (like toluene) to a polar aprotic one (like DMF) would affect the reaction energetics and potentially favor one reaction pathway over another.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical correlation between the structural properties of a series of compounds and their activities. For a compound like this compound, QSAR would be instrumental in predicting its potential efficacy in various biological systems, such as its anticancer or antibacterial properties, which have been noted in the broader sulfonamide class.

Descriptor Calculation and Model Development

The initial step in developing a QSAR model involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogs of this compound, these descriptors would be calculated using specialized software.

Types of Molecular Descriptors:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like HOMO-LUMO energies, dipole moments, and partial charges.

Constitutional Descriptors: These reflect the molecular composition, such as molecular weight and atom counts.

Once a comprehensive set of descriptors is calculated for a series of related compounds with known biological activities, a mathematical model is developed. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the most relevant descriptors to the activity. More advanced, non-linear methods like Artificial Neural Networks (ANN) might also be employed for more complex relationships.

Table 1: Representative Molecular Descriptors for QSAR Studies This table illustrates the types of descriptors that would be calculated for a QSAR study involving derivatives of this compound.

| Descriptor Class | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Branching and size of the molecule |

| Geometrical | Molecular Surface Area | The surface area of the molecule |

| Quantum-Chemical | HOMO Energy | Electron-donating ability |

| Constitutional | Molecular Weight | The mass of the molecule |

| Physicochemical | LogP | Lipophilicity (fat-solubility) |

Validation and Predictive Power of QSAR Models

A critical phase in QSAR modeling is the validation of the developed model to ensure its robustness and predictive capability. Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal consistency. A high Q² value indicates a robust model.

External Validation: The dataset is divided into a training set, used to build the model, and a test set, which is kept separate. The model's ability to predict the activities of the compounds in the test set is a measure of its external predictive power, often evaluated by the predictive R² (R²_pred).

The reliability of a QSAR model is generally accepted when it meets certain statistical criteria, for instance, a squared correlation coefficient (R²) greater than 0.6 and a cross-validated R² (Q²) greater than 0.5.

Ligand-Protein Interaction Profiling (Molecular Docking, Molecular Dynamics)

To understand how this compound might interact with a biological target at the atomic level, molecular modeling techniques such as molecular docking and molecular dynamics simulations are employed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves:

Obtaining the 3D structures of the ligand and the protein.

Placing the ligand in the binding site of the protein.

Using a scoring function to estimate the binding affinity for different orientations.

The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on other sulfonamides have shown that the sulfonamide group can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

Table 2: Key Outputs of Ligand-Protein Interaction Studies

| Technique | Key Output | Significance |

| Molecular Docking | Binding Affinity (e.g., kcal/mol) | Predicts the strength of the interaction |

| Binding Pose | Shows the 3D orientation of the ligand in the active site | |

| Key Interacting Residues | Identifies amino acids crucial for binding | |

| Molecular Dynamics | RMSD (Root Mean Square Deviation) | Measures the stability of the complex over time |

| RMSF (Root Mean Square Fluctuation) | Shows the flexibility of different parts of the protein | |

| Interaction Energy | Calculates the energy of interaction between ligand and protein |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, can predict the spectroscopic properties of a molecule like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

These calculations can predict various spectra, including:

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations, such as the characteristic stretches of the S=O and N-H bonds in the sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be computed, providing a theoretical counterpart to experimental NMR data for structure elucidation.

UV-Visible Spectra: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-visible region, which are related to the electronic structure of the molecule, such as the HOMO-LUMO gap.

These theoretical predictions are valuable for confirming the structure of a synthesized compound and for understanding its electronic properties.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of vinyl sulfonamides, including 2-(3-Bromophenyl)ethene-1-sulfonamide, is an active area of research focused on improving efficiency and sustainability. One established method involves the reaction of styrenes with sulfuryl chloride followed by amination. For the target compound, this would involve using 3-bromostyrene (B1266119) as a starting material.

Other modern synthetic strategies applicable to this compound include the Horner reaction, which provides a direct and efficient route to vinyl sulfonamides from aldehydes. organic-chemistry.org This method is noted for consistently producing the trans isomer due to steric factors in the reaction's transition state. organic-chemistry.org Furthermore, innovative methods using masking groups, such as an α-selenoether, offer pathways that yield high-purity vinyl sulfonamides under mild oxidative conditions, avoiding the need for chromatography of the final reactive product. rsc.orgnih.gov Research into sustainable methods, such as microwave-assisted synthesis or the use of eco-friendly solvents, could further enhance the accessibility of this and related compounds. ekb.eg

Table 1: Potential Synthetic Routes for Vinyl Sulfonamides

| Method | Description | Key Features |

|---|---|---|

| Reaction from Styrenes | Reaction of a substituted styrene (B11656) with sulfuryl chloride, followed by reaction with ammonia (B1221849) or an amine. | A direct method utilizing commercially available starting materials. |

| Horner Reaction | Reaction of an aldehyde with a phosphoryl sulfonamide reagent. organic-chemistry.org | Generally produces the trans-isomer with moderate to good yields. organic-chemistry.org |

| α-Selenoether Strategy | A multi-step process involving an α-selenoether intermediate that is oxidized to form the vinyl group under mild conditions. rsc.org | Avoids chromatography of the final electrophilic product and is compatible with various functional groups. rsc.orgnih.gov |

| Cyanide-Mediated Synthesis | Generation of a sulfinate ion from a vinyl sulfone, which is then converted to the sulfonamide. | Proceeds under mild conditions without the need for high temperatures. |

Advanced Mechanistic Studies on Compound-Target Interactions

The vinyl sulfonamide moiety is a well-documented electrophilic "warhead" used in the design of covalent inhibitors. nih.govresearchgate.net This functional group acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic amino acid residues on target proteins. enamine.net While acrylamides are the most common warheads, vinyl sulfonamides are generally more electrophilic, offering potential advantages for targeting less reactive residues or achieving higher rates of inhibition. nih.govenamine.net

Future mechanistic studies on this compound would likely focus on its covalent modification of biological targets. It is anticipated to react with soft nucleophiles, primarily the thiol group of cysteine residues, but also potentially with the amino group of lysine (B10760008) or the imidazole (B134444) nitrogen of histidine. nih.govelifesciences.orgnih.gov Research could involve kinetic analysis to determine the rate of covalent bond formation and mass spectrometry to identify the specific amino acid residue modified. Such studies are crucial for understanding the compound's mechanism of action and for designing more selective and potent inhibitors. nih.gov The formation of a pre-vinylsulfone has also been explored, where the reactive vinyl group is generated in situ, a mechanism that could be investigated for this class of compounds. elifesciences.org

Exploration of New Chemical Space via Derivatization

The structure of this compound offers multiple points for derivatization to explore new chemical space and develop structure-activity relationships (SAR). The primary amine of the sulfonamide can be substituted, a common strategy to modulate reactivity and physicochemical properties. nih.gov The bromine atom on the phenyl ring is a particularly valuable handle for diversification, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups.

This derivatization potential allows the compound to serve as a versatile scaffold. By attaching different chemical fragments, libraries of new compounds can be generated and screened for various biological activities. For instance, linking it to fragments that recognize a specific protein pocket could create highly targeted covalent inhibitors. nih.gov

Table 2: Potential Derivatization Strategies

| Position of Modification | Reaction Type | Potential New Functional Groups | Purpose |

|---|---|---|---|

| Sulfonamide Nitrogen | Alkylation, Acylation | Alkyl chains, Aryl groups, Heterocycles | Tune reactivity, solubility, and target interactions. nih.gov |

| Phenyl Ring (Br atom) | Suzuki Coupling | Aryl, Heteroaryl groups | Explore new binding interactions with target proteins. |

| Phenyl Ring (Br atom) | Sonogashira Coupling | Alkynyl groups | Introduce rigid linkers or probes for chemical biology. |

| Phenyl Ring (Br atom) | Buchwald-Hartwig Amination | Primary/Secondary Amines | Add hydrogen bond donors/acceptors. |

Integration with Computational Chemistry for Predictive Modeling

Computational methods are integral to modern drug discovery and can be applied to this compound to predict its properties and guide research. Quantitative Structure-Activity Relationship (QSAR) studies are widely used for sulfonamides to build models that correlate structural features with biological activity. medwinpublishers.comnih.govqub.ac.uk These models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Molecular docking simulations could be used to predict how this compound and its derivatives bind to the active site of a target protein. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, and explain the basis of binding affinity and selectivity. qub.ac.uk For a covalent inhibitor like this, computational models can also be used to study the reaction mechanism of covalent bond formation with the target residue.

Role as a Tool in Chemical Biology and Organic Synthesis

In synthetic organic chemistry, the vinyl sulfonamide group is a valuable functional group due to its reactivity as a Michael acceptor. enamine.netnih.gov This allows this compound to be used as a reagent in conjugate addition reactions to form new carbon-carbon or carbon-heteroatom bonds. It can also participate in cycloaddition reactions, providing access to complex heterocyclic structures. ucl.ac.uk The dual functionality of the electrophilic vinyl group and the modifiable bromophenyl ring makes it a useful building block for the synthesis of more complex molecules.

The sulfonamide group is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs. eurekaselect.comnih.gov The vinyl sulfonamide motif, in particular, is increasingly recognized for its potential in developing targeted covalent inhibitors for diseases like cancer. rsc.orgacs.org Chemical suppliers describe this compound as a "versatile small molecule scaffold," highlighting its potential as a starting point for drug discovery programs. biosynth.com Its structure can be elaborated to create libraries of compounds for screening against various biological targets, including enzymes like proteases and kinases, where covalent inhibition is a validated therapeutic strategy. enamine.netacs.org

Probes for Biological System Investigations

The interrogation and manipulation of biological systems at the molecular level are fundamental to advancing our understanding of physiology and disease. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function, validate their potential as therapeutic targets, or monitor their activity in real-time. The compound This compound represents a molecule with significant, albeit largely unexplored, potential as a versatile chemical probe due to the unique combination of its structural features. Its future application in academic research is predicated on the distinct chemical properties of its vinyl sulfonamide and bromophenyl moieties, which can be leveraged for covalent targeting, structural analysis, and further chemical elaboration.

While direct research on this specific compound as a biological probe is not extensively documented, its potential can be inferred from the well-established roles of its constituent functional groups in chemical biology and medicinal chemistry. The molecule can be conceptually divided into two key components: the reactive "warhead" (the vinyl sulfonamide group) and the "specificity and utility" element (the 3-bromophenyl group).

The Vinyl Sulfonamide Warhead: A Covalent Modifier

The vinyl sulfonamide functional group is a potent electrophile and an effective Michael acceptor. enamine.net This reactivity makes it a valuable "warhead" for the design of covalent chemical probes that can form stable, irreversible bonds with nucleophilic amino acid residues within proteins. nih.govresearchgate.net Protein-reactive small molecules are widely used to probe and modulate biological systems; they contain a reactive group that modifies the protein and a specificity element that directs the warhead to the target. nih.gov

Vinyl sulfonamides have recently emerged as attractive alternatives to more common warheads like acrylamides. enamine.netrsc.org They are generally more electrophilic than acrylamides, which provides a potential advantage for targeting less reactive non-catalytic cysteine or even lysine residues on a protein of interest. enamine.netrsc.org The reaction mechanism involves a Michael addition, where a nucleophilic residue (typically the thiol of cysteine or the amine of lysine) attacks the β-carbon of the vinyl group, forming a stable covalent adduct. researchgate.net

The ability to covalently label proteins makes such probes invaluable for:

Activity-Based Protein Profiling (ABPP): Identifying new protein targets in complex biological systems, such as cell lysates or living cells. nih.gov

Irreversible Inhibition: Permanently deactivating an enzyme or blocking a protein-protein interaction to study the downstream biological consequences.

Target Validation: Confirming that the engagement of a specific protein by a small molecule is responsible for a cellular phenotype.

The reactivity of the vinyl sulfonamide warhead can be modulated by substituents on the sulfonamide nitrogen or the alkene itself, allowing for the fine-tuning of its electrophilicity to balance reactivity with selectivity. rsc.orgresearchgate.net

The 3-Bromophenyl Group: A Multifunctional Element

The 3-bromophenyl portion of the molecule provides several strategic advantages for its use as a biological probe.

A Handle for Structural Biology: Bromine is a "heavy atom" that is relatively electron-dense. When a probe containing bromine is bound to a protein, it can significantly aid in the determination of the protein-ligand complex's three-dimensional structure using X-ray crystallography. ump.edu.pl The strong scattering signal from the bromine atom helps to solve the phase problem in crystallography, making it easier to determine the precise binding mode of the probe. This structural information is critical for the rational design of more potent and selective second-generation inhibitors or probes.

A Site for Chemical Diversification: The bromine atom serves as a versatile synthetic handle for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the straightforward synthesis of a library of derivative compounds from the core This compound scaffold. By attaching different chemical fragments at this position, researchers can systematically explore the structure-activity relationship (SAR) to develop probes with improved affinity, selectivity, or with additional functionalities, such as fluorescent dyes or affinity tags (like biotin).

Data Tables

Table 1: Functional Group Analysis of this compound as a Biological Probe

| Functional Group | Class | Potential Role in Biological Probe | Rationale |

| Vinyl Sulfonamide | Electrophilic Warhead | Covalent modification of protein nucleophiles (e.g., Cys, Lys). nih.govrsc.org | Acts as a Michael acceptor, forming stable, irreversible bonds with target proteins. enamine.net Its reactivity can be higher than traditional acrylamides. enamine.net |

| Sulfonamide | Linker / Pharmacophore | Provides structural rigidity and specific geometry for binding. nih.gov Common scaffold in medicinal chemistry. nih.gov | The sulfonamide linkage creates a defined angle in the molecule, influencing how it fits into a binding pocket. nih.gov |

| Phenyl Ring | Specificity Element | Forms hydrophobic and π-stacking interactions within protein binding sites. | Provides a core scaffold that can be oriented within a target's active or allosteric site. |

| Bromo- Substituent | Utility Element | 1. Enhances binding affinity via halogen bonding. ump.edu.pl2. Acts as a "heavy atom" for X-ray crystallography. ump.edu.pl3. Serves as a synthetic handle for diversification. | 1. Can form specific, stabilizing interactions with the protein target. ump.edu.pl2. Facilitates the determination of high-resolution crystal structures.3. Enables the creation of probe libraries via cross-coupling reactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.